Antiproliferative Activity in HeLa Cells: Target Compound vs. In‑Class Thiazoline Carboxamides
In a PubChem‑deposited bioassay using the WST‑8 metabolic viability readout after 48 h treatment of human HeLa cervical carcinoma cells, the target compound was classified as “Active” and a single recorded datum fell into the ≤ 1 µM activity range. Among six compounds tested in the same assay, three were active, but only the title compound was reported with an activity concentration at or below 1 µM [1]. This result distinguishes it from structurally related 4,5‑dihydrothiazole‑2‑carboxamides (e.g., N‑(4,5‑dihydro‑1,3‑thiazol‑2‑yl)‑3‑methyl‑1‑benzofuran‑2‑carboxamide), for which no comparable HeLa activity data are available in the public domain, and from thiophene‑2‑carboxamide analogs that show IC₅₀ values of 66 µM in unrelated assays, implying at least an order‑of‑magnitude weaker potency in those systems [2]. While the data are insufficient for a full selectivity panel, they provide a quantitative anchor point that can guide procurement when sub‑micromolar HeLa activity is a decision criterion.
| Evidence Dimension | Cytotoxicity (HeLa, WST‑8, 48 h) |
|---|---|
| Target Compound Data | Active; activity concentration ≤ 1 µM (1 of 1 measurement in the ≤ 1 µM bin) |
| Comparator Or Baseline | Pool of 6 tested compounds in the same assay: 3 active, 1 with activity ≤ 1 µM (which is the target compound). Alternative thiazole‑4‑carboxamide analog: IC₅₀ = 66 µM (Sanford‑Burnham assay, different context) |
| Quantified Difference | Target compound ≤ 1 µM vs. analog IC₅₀ ~66 µM (≈ 66‑fold difference; cross‑assay, not head‑to‑head) |
| Conditions | HeLa cell line, WST‑8 metabolic assay, 48 h incubation (PubChem AID not specified; cross‑reference to BindingDB IC₅₀ data for N‑(4,5‑dihydro‑1,3‑thiazol‑2‑yl)thiophene‑2‑carboxamide measured in a different screening context) |
Why This Matters
Procurement decisions for early‑stage oncology projects often rely on whether a compound shows sub‑micromolar activity in a standard cancer cell line; this dataset provides a quantitative, albeit limited, justification for choosing the title compound over untested or less potent analogs.
- [1] PubChem. (2025). BioAssay Summary: Antiproliferative activity against human HeLa cells (WST‑8 assay, 48 h). National Center for Biotechnology Information. https://www.ncbi.nlm.nih.gov/pcassay?LinkName=pccompound_pcassay&from_uid=155735 View Source
- [2] BindingDB. (2025). BDBM87608: N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide IC₅₀ = 6.60E+4 nM (Sanford‑Burnham Center for Chemical Genomics). https://bindingdb.org/ View Source
